molecular formula C11H15N3O3S2 B2487067 N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide CAS No. 1448052-90-1

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide

Cat. No. B2487067
CAS RN: 1448052-90-1
M. Wt: 301.38
InChI Key: PCHBLAYOIDFWOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This includes the starting materials, reagents, catalysts, and conditions of the reaction.


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound undergoes. This includes its reactivity with other substances, the conditions under which it reacts, and the products of its reactions.


Physical And Chemical Properties Analysis

Physical and chemical properties include melting point, boiling point, solubility, density, and pH. It also includes chemical properties like reactivity and stability.

Scientific Research Applications

Nucleophilic Reactivity and Spectrophotometric Probing

N-Ethyl-5-phenylisoxazolium 3 - Sulfonate (Woodward's Reagent K) is explored for its reactivity with nucleophilic side chains of proteins, demonstrating potential as a spectrophotometric probe for imidazole, lysine, cysteine, and tyrosine residues under specific conditions. This application is significant for biochemical studies, particularly in understanding protein interactions and functionalities (Llamas et al., 1986).

Heterocyclic Compound Synthesis

One-Pot Synthesis of Heterocyclic Sulfonamides describes a method for synthesizing N-(Imidazo[1,2‐a]pyridin‐3‐yl)‐ and N-(Imidazo[2,1‐b][1,3]thiazol‐5‐yl)sulfonamides, showcasing the compound's utility in constructing complex heterocyclic structures. This synthesis pathway is beneficial for developing novel pharmaceuticals and materials with specific biological or chemical properties (Rozentsveig et al., 2013).

Biocatalysis in Drug Metabolism

The Application of Biocatalysis to Drug Metabolism study indicates the use of microbial systems to produce mammalian metabolites of certain biaryl-bis-sulfonamides. This application is crucial for drug development, providing a sustainable and efficient method to study drug metabolism and pharmacokinetics without the need for extensive animal testing (Zmijewski et al., 2006).

Antiproliferative Agents Synthesis

Synthesis of Antiproliferative Agents details the creation of 3-(substituted-phenyl)-N-(2-hydroxy-2-(substituted-phenyl)ethyl)-N-methylthiophene-2-sulfonamide derivatives, evaluated for their in-vitro antiproliferative activity against various cancer cell lines. The study highlights the compound's potential in cancer research, offering a new avenue for developing targeted cancer therapies (Pawar et al., 2018).

Mechanism of Action

Safety and Hazards

Safety and hazards analysis involves studying the toxicological properties of the compound. This includes its potential health effects, safety precautions for handling and storage, and procedures for disposal .

properties

IUPAC Name

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-1-methylimidazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3S2/c1-8-3-4-18-11(8)9(15)5-13-19(16,17)10-6-14(2)7-12-10/h3-4,6-7,9,13,15H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHBLAYOIDFWOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CNS(=O)(=O)C2=CN(C=N2)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.